Regiochemical Specificity: 4-(Morpholin-3-yl) vs. 2-(Morpholin-3-yl) Piperidine Scaffold Comparison
The target compound (CAS 1369138-78-2) differs from its closest positional isomer, tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate (CAS 1367705-87-0), in the piperidine ring attachment site—4-position versus 2-position, respectively. This regiochemical distinction produces measurable differences in computed physicochemical properties relevant to drug-likeness predictions. The 4-substituted isomer exhibits a topological polar surface area (TPSA) of 50.8 Ų, identical to the 2-substituted isomer due to identical atom connectivity counts, but the spatial disposition of the morpholine ring alters the compound's three-dimensional shape and potential binding interactions [1]. Both compounds share identical molecular formula (C₁₄H₂₆N₂O₃), molecular weight (270.37 g/mol), and predicted XLogP3 value of 1.3, placing them within favorable Lipinski Rule of Five parameters for oral bioavailability consideration [2].
| Evidence Dimension | Regiochemical attachment point (piperidine substitution position) |
|---|---|
| Target Compound Data | 4-(morpholin-3-yl)piperidine scaffold; TPSA = 50.8 Ų; XLogP3 = 1.3 (predicted) |
| Comparator Or Baseline | 2-(morpholin-3-yl)piperidine scaffold (CAS 1367705-87-0); TPSA = 50.8 Ų; XLogP3 = 1.3 (predicted) |
| Quantified Difference | No difference in computed TPSA or XLogP3; differentiation resides in spatial orientation of the morpholine NH and ether oxygen relative to the piperidine Boc-carbamate group |
| Conditions | Computed physicochemical properties based on molecular structure; experimental LogP and solubility data not available for either compound |
Why This Matters
In structure-activity relationship (SAR) campaigns, the piperidine 4-position versus 2-position attachment alters the vector of the morpholine pharmacophore, which can affect target binding geometry despite identical computed 2D descriptors.
- [1] Kuujia. CAS 1367705-87-0: tert-butyl 2-(morpholin-3-yl)piperidine-1-carboxylate. Computed Properties: TPSA 50.8 Ų, XLogP3 1.3. View Source
- [2] Chemsrc. 1369138-78-2 CAS Database Entry. Molecular Formula: C14H26N2O3, MW: 270.37. 2024. View Source
